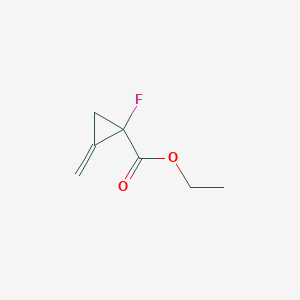
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester is an organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of ethyl diazoacetate with fluorinated alkenes under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial for scaling up the process while maintaining efficiency and safety.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring can undergo ring-opening reactions, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester is unique due to the presence of both a fluorine atom and a methylene group on the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in synthetic applications where other similar compounds may not perform as effectively .
特性
CAS番号 |
862578-72-1 |
|---|---|
分子式 |
C7H9FO2 |
分子量 |
144.14 g/mol |
IUPAC名 |
ethyl 1-fluoro-2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9FO2/c1-3-10-6(9)7(8)4-5(7)2/h2-4H2,1H3 |
InChIキー |
QTSHRYQSPATDCN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


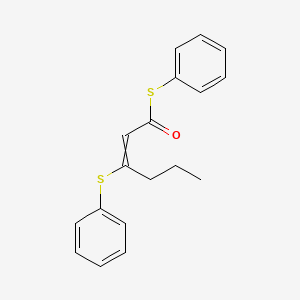
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
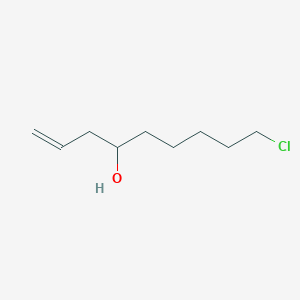

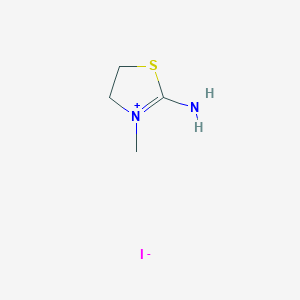

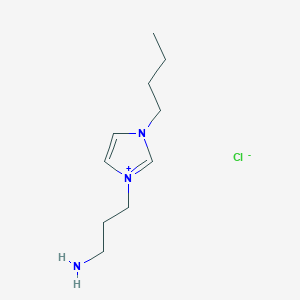
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
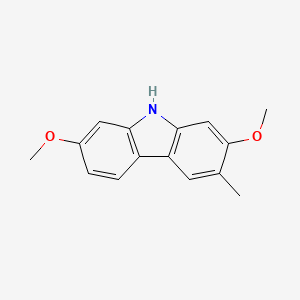

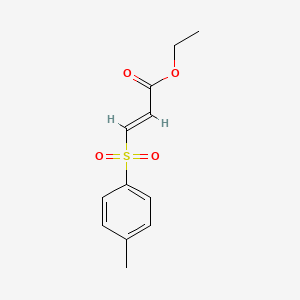
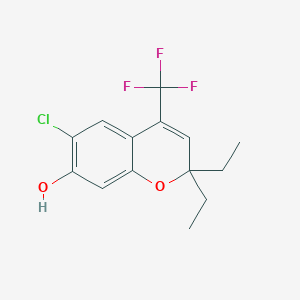
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
